ジシアンジアミド

概要

説明

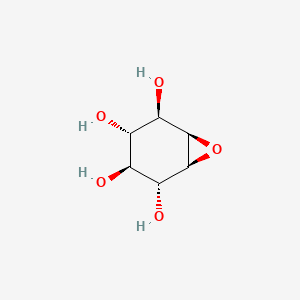

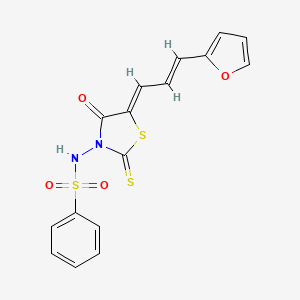

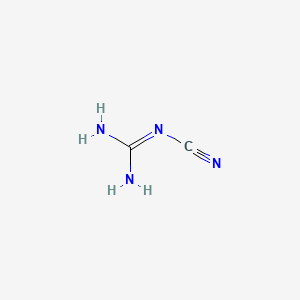

ジシアンジアミドは、シアングアニジンとしても知られており、化学式C2H4N4、分子量84.08グラム/モルの白色の結晶性化合物です 。水に非常に溶けやすく、わずかにアミン様の臭いがあります。 ジシアンジアミドは、農業における徐放性窒素源としての役割や、エポキシ樹脂の硬化剤としての用途など、その多様性と有益な特性により、さまざまな産業で広く使用されています .

2. 製法

合成ルートと反応条件: ジシアンジアミドは、オキシ塩化リン(POCl3)とトリエチルアミンなどの酸結合剤の存在下で、尿素の脱水重合によって合成できます 。 反応は、常圧下で50℃で行われ、その後、アルカリ洗浄、ろ過、抽出、濃縮してジシアンジアミドが生成されます .

工業的製造方法: 別の方法は、粉砕した石灰窒素、水、二酸化炭素ガスを反応器に導入することによる、ジシアンジアミドのワンステップ合成です。重合反応は、二酸化炭素の流量を制御し、pH値を10〜11に維持しながら、70〜80℃で行われます。 得られた重合液をろ過し、冷却して結晶化させ、ジシアンジアミドの結晶を得ます .

3. 化学反応解析

反応の種類: ジシアンジアミドは、次のようなさまざまな化学反応を起こします。

酸化: ジシアンジアミドは、酸化されてシアナミドや他の窒素含有化合物を生成することができます。

還元: グアニジン誘導体を生成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: シアナミドと窒素酸化物。

還元: グアニジンとその誘導体。

置換: 置換グアニジンと関連化合物.

科学的研究の応用

ジシアンジアミドは、科学研究において幅広い用途があります。

作用機序

ジシアンジアミドは、さまざまなメカニズムを通じてその効果を発揮します。

生化学分析

Biochemical Properties

Dicyandiamide plays a significant role in biochemical reactions, particularly as a nitrification inhibitor . It interacts with the ammonia monooxygenase enzyme, which is responsible for the first step of the nitrification process . By deactivating this enzyme, dicyandiamide slows the conversion of ammonia to hydroxylamine .

Cellular Effects

Dicyandiamide has been shown to have significant effects on various types of cells, particularly microbial cells in soil . It can influence cell function by inhibiting nitrification, a key process in the nitrogen cycle . This can impact cellular metabolism, particularly in bacteria and archaea that play a role in soil nitrification .

Molecular Mechanism

The molecular mechanism of action of dicyandiamide involves its interaction with the ammonia monooxygenase enzyme . Dicyandiamide deactivates the active site of this enzyme, inhibiting the conversion of ammonia to hydroxylamine . This results in a reduction of nitrate leaching and nitrous oxide emissions when dicyandiamide is used to treat soils .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dicyandiamide have been observed over time. For example, a study showed that 200 µg of dicyandiamide was metabolized by the Mycobacterium smegmatis within 3 days . This suggests that dicyandiamide is not stable in the presence of certain microbes and can degrade over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of dicyandiamide in animal models are limited, its use in agriculture has implications for animal health. Residues of dicyandiamide have been found in milk products following its application to pasture . This suggests that dicyandiamide can be taken up by plants and transferred to animals through their diet .

Metabolic Pathways

Dicyandiamide is involved in the nitrogen cycle, a crucial metabolic pathway in many organisms . It interacts with the ammonia monooxygenase enzyme, influencing the conversion of ammonia to hydroxylamine . This can affect the overall flux of nitrogen in the soil .

Transport and Distribution

Given its role as a nitrification inhibitor, it is likely that it is transported into microbial cells in the soil where it exerts its effects .

準備方法

Synthetic Routes and Reaction Conditions: Dicyandiamide can be synthesized through the dehydration polymerization of urea in the presence of phosphorus oxychloride (POCl3) and an acid-binding agent such as triethylamine . The reaction is carried out at 50°C under normal pressure, followed by alkali cleaning, filtering, extraction, and concentration to produce dicyandiamide .

Industrial Production Methods: Another method involves the one-step synthesis of dicyandiamide by introducing ground lime nitrogen, water, and carbon dioxide gas into a reactor. The polymerization reaction occurs at 70-80°C with a controlled flow rate of carbon dioxide, maintaining a pH value of 10-11. The resulting polymerization liquid is filtered, cooled, and crystallized to obtain dicyandiamide crystals .

化学反応の分析

Types of Reactions: Dicyandiamide undergoes various chemical reactions, including:

Oxidation: Dicyandiamide can be oxidized to form cyanamide and other nitrogen-containing compounds.

Reduction: It can be reduced to form guanidine derivatives.

Substitution: Dicyandiamide can participate in substitution reactions to form various substituted guanidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenated compounds and catalysts like palladium on carbon.

Major Products:

Oxidation: Cyanamide and nitrogen oxides.

Reduction: Guanidine and its derivatives.

Substitution: Substituted guanidines and related compounds.

類似化合物との比較

ジシアンジアミドは、次のような他の類似化合物と比較することができます。

グアニジン: 両方の化合物はグアニジン官能基を含んでいますが、ジシアンジアミドはシアノ基を持っているため、特定の化学反応でより多用途になります.

シアナミド: シアナミドは、窒素含有量が類似している、より単純な化合物ですが、ジシアンジアミドはより安定しており、用途が広い.

独自性: ジシアンジアミドは、徐放性窒素源としての役割や、硬化剤としての用途など、独自の特性を組み合わせており、他の類似化合物とは異なります。 その多様性と安定性により、さまざまな科学的および産業的用途において貴重な化合物となっています .

特性

IUPAC Name |

2-cyanoguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBSISYHAICWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26591-10-6 | |

| Record name | Guanidine, N-cyano-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26591-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020354 | |

| Record name | Cyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White odorless solid; [HSDB] White powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |

| Record name | Guanidine, N-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanoguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBILITY IN H2O @ 13 °C: 2.26%; MORE SOL IN HOT H2O; SOLUBILITY IN ABS ETHANOL @ 13 °C: 1.26%, IN ETHER @ 13 °C: 0.01%; SOL IN LIQUID AMMONIA, INSOL IN BENZENE & CHLOROFORM, Solubility in water, g/100ml at 25 °C: 4.13 | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.400 @ 25 °C/4 °C, 1.4 g/cm³ | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000171 [mmHg] | |

| Record name | Cyanoguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC PRISMATIC CRYSTALS FROM WATER OR ALCOHOL, PURE WHITE CRYSTALS | |

CAS No. |

461-58-5 | |

| Record name | Dicyandiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyandiamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanoguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9B1R0C16H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

209.5 °C, 211 °C | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)